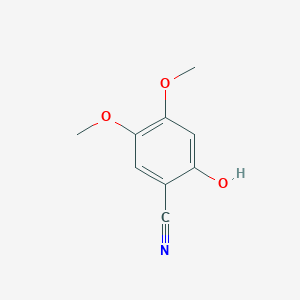

4,5-Dimethoxy-2-hydroxybenzonitrile

Description

4,5-Dimethoxy-2-hydroxybenzonitrile is a substituted benzonitrile derivative characterized by methoxy groups at positions 4 and 5, a hydroxyl group at position 2, and a nitrile functional group at position 1. The electron-donating methoxy groups and the hydrogen-bonding hydroxyl group create a unique electronic profile, distinguishing it from simpler benzonitriles.

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

2-hydroxy-4,5-dimethoxybenzonitrile |

InChI |

InChI=1S/C9H9NO3/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-4,11H,1-2H3 |

InChI Key |

YAZSRHINKUPCJO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Chlorinated Derivatives

4,5-Dichloro-2-methylbenzonitrile (CAS 139152-08-2) :

- Substituents : Chlorine atoms at positions 4 and 5, methyl group at position 2.

- Key Differences : Replaces methoxy and hydroxyl groups with chlorine and methyl. The absence of polar groups reduces hydrogen-bonding capacity, increasing lipophilicity.

- Similarity Score : 0.97 (structural motif: substituted benzonitrile) .

4,5-Dichloro-2-methoxybenzonitrile (CAS 54454-12-5) :

Methoxy and Hydroxy Derivatives

4,5-Dimethoxy-2-methylbenzoic Acid (CAS 63035-28-9) :

- 4-Hydroxy-5-methoxyphthalic Acid (CAS 490-63-1): Substituents: Hydroxyl at position 4, methoxy at 5, and two carboxylic acids. Key Differences: Additional carboxylic acid group enhances water solubility but reduces compatibility with nonpolar solvents. Similarity Score: 1.00 .

Fluorinated Analogs

4,5-Difluoro-2-methoxybenzonitrile (CAS 186590-01-2) :

4-Fluoro-2-hydroxybenzonitrile (CAS 119584-73-5) :

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties (Inferred)

| Compound Name | LogP (Estimated) | Water Solubility | Key Reactivity |

|---|---|---|---|

| 4,5-Dimethoxy-2-hydroxybenzonitrile | 1.2–1.8 | Moderate | Acid-catalyzed nitrile hydrolysis |

| 4,5-Dichloro-2-methylbenzonitrile | 2.5–3.0 | Low | SNAr reactions |

| 4,5-Dimethoxy-2-methylbenzoic Acid | 0.5–1.0 | High | Esterification |

| 4,5-Difluoro-2-methoxybenzonitrile | 1.8–2.2 | Moderate | Electrophilic fluorination |

Research Findings and Implications

- Reactivity : The hydroxyl group in 4,5-Dimethoxy-2-hydroxybenzonitrile enables hydrogen bonding, making it a candidate for coordination chemistry. In contrast, chlorinated analogs (e.g., 139152-08-2) exhibit greater stability in radical reactions due to C-Cl bond strength .

- Synthetic Utility : Fluorinated derivatives (e.g., 186590-01-2) are preferred in cross-coupling reactions for pharmaceutical intermediates, whereas methoxy-rich analogs (e.g., 63035-28-9) are used in carboxylation pathways .

- Biological Relevance : The hydroxyl and nitrile groups in the target compound may enhance interactions with enzyme active sites compared to methyl or carboxylic acid derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.